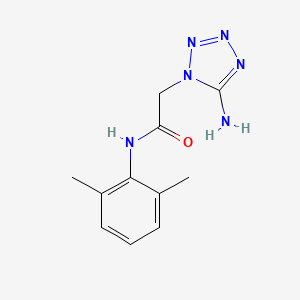![molecular formula C19H20N2O2 B5715869 3-[2-(2-isopropylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5715869.png)
3-[2-(2-isopropylphenoxy)ethyl]-4(3H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-(2-isopropylphenoxy)ethyl]-4(3H)-quinazolinone, also known as IQ-1, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is of particular interest due to its ability to modulate the activity of certain proteins, making it a useful tool for investigating various biological processes. In
作用机制
The mechanism of action of 3-[2-(2-isopropylphenoxy)ethyl]-4(3H)-quinazolinone involves its ability to bind to and modulate the activity of certain proteins, including the Wnt signaling pathway. This pathway plays a critical role in cell growth and differentiation, and dysregulation of this pathway has been implicated in several diseases, including cancer. By modulating the activity of this pathway, 3-[2-(2-isopropylphenoxy)ethyl]-4(3H)-quinazolinone can inhibit the growth of cancer cells and promote the differentiation of stem cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[2-(2-isopropylphenoxy)ethyl]-4(3H)-quinazolinone are complex and depend on the specific proteins and pathways that it interacts with. In general, 3-[2-(2-isopropylphenoxy)ethyl]-4(3H)-quinazolinone has been shown to inhibit the growth of cancer cells, promote the differentiation of stem cells, and modulate the activity of immune cells. Additionally, 3-[2-(2-isopropylphenoxy)ethyl]-4(3H)-quinazolinone has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of 3-[2-(2-isopropylphenoxy)ethyl]-4(3H)-quinazolinone is its ability to selectively modulate the activity of certain proteins, making it a useful tool for investigating specific biological processes. Additionally, 3-[2-(2-isopropylphenoxy)ethyl]-4(3H)-quinazolinone is relatively easy to synthesize and has been extensively studied, making it a well-characterized compound. However, one limitation of 3-[2-(2-isopropylphenoxy)ethyl]-4(3H)-quinazolinone is its potential toxicity, particularly at high concentrations. Additionally, the effects of 3-[2-(2-isopropylphenoxy)ethyl]-4(3H)-quinazolinone can be context-dependent, meaning that its effects may vary depending on the specific cell type or biological process being studied.
未来方向
There are several future directions for research on 3-[2-(2-isopropylphenoxy)ethyl]-4(3H)-quinazolinone, including its potential applications in regenerative medicine and disease treatment. Additionally, further investigation into the mechanisms of action of 3-[2-(2-isopropylphenoxy)ethyl]-4(3H)-quinazolinone could lead to the development of more targeted therapies for cancer and other diseases. Finally, the development of more potent and selective analogs of 3-[2-(2-isopropylphenoxy)ethyl]-4(3H)-quinazolinone could further enhance its usefulness as a tool for scientific research.
合成方法
The synthesis of 3-[2-(2-isopropylphenoxy)ethyl]-4(3H)-quinazolinone involves several steps, beginning with the reaction of 2-isopropylphenol with epichlorohydrin to form 2-(2-isopropylphenoxy)propanol. This intermediate is then reacted with 2-aminobenzonitrile to form the final product, 3-[2-(2-isopropylphenoxy)ethyl]-4(3H)-quinazolinone. The synthesis of 3-[2-(2-isopropylphenoxy)ethyl]-4(3H)-quinazolinone has been optimized over the years to improve yield and reduce the number of steps required, making it a more accessible compound for scientific research.
科学研究应用
3-[2-(2-isopropylphenoxy)ethyl]-4(3H)-quinazolinone has been used in a variety of scientific research applications, including cancer research, neuroscience, and immunology. One of the most significant applications of 3-[2-(2-isopropylphenoxy)ethyl]-4(3H)-quinazolinone is in cancer research, where it has been shown to inhibit the activity of certain cancer-promoting proteins, leading to decreased tumor growth. In neuroscience, 3-[2-(2-isopropylphenoxy)ethyl]-4(3H)-quinazolinone has been used to investigate the role of certain proteins in the development and function of the nervous system. Additionally, 3-[2-(2-isopropylphenoxy)ethyl]-4(3H)-quinazolinone has been used in immunology research to study the function of immune cells and their response to various stimuli.
属性
IUPAC Name |
3-[2-(2-propan-2-ylphenoxy)ethyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-14(2)15-7-4-6-10-18(15)23-12-11-21-13-20-17-9-5-3-8-16(17)19(21)22/h3-10,13-14H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGDPLVMLCYXBME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCCN2C=NC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(2-isopropylphenoxy)ethyl]-4(3H)-quinazolinone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(4-isopropylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5715807.png)




![N-[2-(1-cyclohexen-1-yl)ethyl]-2,4-dimethylbenzamide](/img/structure/B5715835.png)
![4-bromo-N-[(2-methyl-1H-benzimidazol-1-yl)(phenyl)methylene]benzenesulfonamide](/img/structure/B5715846.png)



![methyl {4-[(phenylacetyl)amino]phenoxy}acetate](/img/structure/B5715872.png)

